7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one
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Overview
Description
7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with a 1-methyl-2-oxo-2-phenylethoxy group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 1-methyl-2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the 1-methyl-2-oxo-2-phenylethoxy moiety, converting it to the corresponding alcohol.
Substitution: The chromen-2-one core can participate in electrophilic substitution reactions, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and solvents such as dichloromethane.
Major Products
Oxidation: Hydroxylated derivatives of the phenyl ring.
Reduction: Alcohol derivatives of the 1-methyl-2-oxo-2-phenylethoxy group.
Substitution: Various substituted chromen-2-one derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific optical properties, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one is largely dependent on its interaction with biological targets. It is believed to exert its effects through the modulation of various molecular pathways, including:
Enzyme Inhibition: Inhibiting key enzymes involved in disease processes.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
Signal Transduction: Modulating intracellular signaling pathways that control cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-2H-chromen-2-one: A precursor in the synthesis of 7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one.
4-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one: A structurally similar compound with a methyl group at the 4-position.
3-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: A related compound with a tetrahydrobenzo[c]chromen-6-one core.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-12(18(20)14-5-3-2-4-6-14)21-15-9-7-13-8-10-17(19)22-16(13)11-15/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSFDROUSQSHAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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